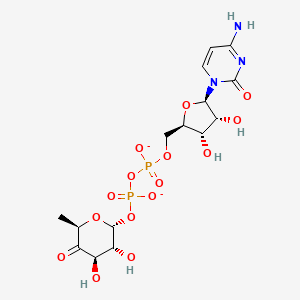

CDP-4-dehydro-6-deoxy-alpha-D-glucose

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H21N3O15P2-2 |

|---|---|

Molecular Weight |

545.29 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] phosphate |

InChI |

InChI=1S/C15H23N3O15P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)18-3-2-7(16)17-15(18)24/h2-3,5-6,9-14,20-23H,4H2,1H3,(H,25,26)(H,27,28)(H2,16,17,24)/p-2/t5-,6-,9-,10+,11-,12-,13-,14-/m1/s1 |

InChI Key |

PUBYMNIINUUJLL-JPHISPRKSA-L |

Isomeric SMILES |

C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |

Canonical SMILES |

CC1C(=O)C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways Involving Cdp 4 Dehydro 6 Deoxy Alpha D Glucose Formation

Cytidine Diphosphate (B83284) (CDP)-Glucose 4,6-Dehydratase (EC 4.2.1.45) Catalysis

The formation of CDP-4-dehydro-6-deoxy-D-glucose is catalyzed by the enzyme CDP-glucose 4,6-dehydratase. wikipedia.orgenzyme-database.org This enzyme belongs to the hydro-lyase family and is a member of the short-chain dehydrogenase/reductase (SDR) structural family. wikipedia.orgnih.govnih.gov

CDP-glucose 4,6-dehydratase catalyzes the irreversible conversion of CDP-D-glucose into CDP-4-dehydro-6-deoxy-D-glucose and water. iucr.orgresearchgate.netmonarchinitiative.org This reaction is the committed and often rate-limiting step in the biosynthetic pathways leading to all CDP-linked 3,6-dideoxyhexoses, such as tyvelose, abequose, and paratose. iucr.orgwisc.edunih.gov The product of this reaction, also known as CDP-4-keto-6-deoxyglucose, serves as a versatile precursor for subsequent enzymatic modifications. nih.govwikipedia.org

| Property | Description | Reference |

|---|---|---|

| Enzyme Commission (EC) Number | 4.2.1.45 | iucr.orgwikipedia.orgenzyme-database.org |

| Systematic Name | CDP-glucose 4,6-hydro-lyase (CDP-4-dehydro-6-deoxy-D-glucose-forming) | wikipedia.orgenzyme-database.org |

| Reaction Catalyzed | CDP-D-glucose ⇌ CDP-4-dehydro-6-deoxy-D-glucose + H₂O | wikipedia.orgenzyme-database.orgmonarchinitiative.org |

| Cofactor | Nicotinamide (B372718) Adenine Dinucleotide (NAD⁺) | wikipedia.orgenzyme-database.org |

| Biological Role | Key enzyme in the biosynthesis of CDP-linked 3,6-dideoxyhexoses, important bacterial antigens. | iucr.orgresearchgate.net |

The catalytic mechanism of CDP-glucose 4,6-dehydratase is a complex, multi-step process involving oxidation, dehydration, and reduction, all occurring within the enzyme's active site without the release of intermediates. wisc.eduresearchgate.net

The enzyme requires a tightly bound Nicotinamide Adenine Dinucleotide (NAD⁺) cofactor to function. wikipedia.orgenzyme-database.org The catalytic cycle begins with NAD⁺ acting as a hydride acceptor in an intramolecular oxidation-reduction reaction. wisc.edu NAD⁺ facilitates the oxidation of the hydroxyl group at the C4 position of the glucose moiety to a ketone. nih.govresearchgate.net The resulting reduced cofactor, NADH, remains in the active site and later serves as the hydride donor to reduce the C6 position, completing the catalytic cycle. nih.govresearchgate.net This full reaction cycle of NAD⁺ is a characteristic feature of this subfamily of SDR enzymes. nih.gov

High-resolution crystal structures of CDP-glucose 4,6-dehydratase from bacteria such as Yersinia pseudotuberculosis and Salmonella typhi have provided significant insight into the catalytic mechanism. nih.govresearchgate.netnih.gov A highly conserved triad (B1167595) of amino acids is central to the enzyme's function. researchgate.net

The proposed mechanism proceeds as follows:

Oxidation: A catalytic tyrosine residue (Tyr157 in Y. pseudotuberculosis) acts as a general base, abstracting the proton from the 4'-hydroxyl group of the CDP-glucose substrate. nih.govresearchgate.net Concurrently, a hydride ion is transferred from the C4 of the sugar to the C4 of the nicotinamide ring of NAD⁺, forming NADH and a CDP-4-keto-glucose intermediate. nih.govresearchgate.net A nearby lysine (B10760008) residue (Lys161) is thought to stabilize the transition state and lower the pKa of the catalytic tyrosine, making it a more effective base. nih.govresearchgate.net

Dehydration: Following oxidation, a second lysine residue (Lys134) acts as a base to abstract a proton from C5 of the intermediate. nih.govresearchgate.net This abstraction facilitates the elimination of a water molecule from C5 and C6, forming a CDP-4-keto-Δ(5,6)-glucoseen intermediate. researchgate.net

Reduction: Finally, the newly formed double bond is reduced by the transfer of the hydride from the C4 of the bound NADH back to C6 of the sugar intermediate. researchgate.net The reprotonation at C5 is likely mediated by the same lysine residue (Lys134) that initiated the dehydration step, yielding the final product, CDP-4-dehydro-6-deoxy-D-glucose. nih.govresearchgate.net

| Residue (in Y. pseudotuberculosis) | Proposed Function | Reference |

|---|---|---|

| Tyr157 | Acts as the catalytic base, abstracting the proton from the 4'-hydroxyl group to initiate the reaction. | nih.govresearchgate.net |

| Lys161 | Positions the NAD⁺ cofactor for efficient hydride transfer and lowers the pKa of Tyr157. | nih.govresearchgate.net |

| Lys134 | Acts as a base to abstract a proton from C5, facilitating water elimination, and later mediates reprotonation at C5. | nih.govresearchgate.net |

Note: Residue numbering may vary between species. For instance, in Salmonella typhi, Tyr159 is the catalytic base, while Asp135 and Lys136 are implicated in the dehydration step. wisc.edu

The gene encoding CDP-glucose 4,6-dehydratase (e.g., ascB in Yersinia, rfbF in Salmonella) is typically found within larger gene clusters dedicated to the biosynthesis of cell surface polysaccharides. iucr.orgebi.ac.uk These clusters, often for O-antigen or capsular polysaccharide (CPS) synthesis, contain the genes for all the enzymes required to build and modify the specific sugar repeat units. acs.org The gene for CDP-glucose 4,6-dehydratase is frequently located adjacent to the gene for glucose-1-phosphate cytidylyltransferase, the enzyme that produces its substrate, CDP-D-glucose. ebi.ac.uk This genetic organization ensures the coordinated expression of all necessary enzymes for the efficient synthesis of the final polysaccharide structure.

Mechanistic Enzymology of CDP-Glucose 4,6-Dehydratase Activity

Analogous Thymidine (B127349) Diphosphate (dTDP)-Linked Pathways

While the CDP-linked pathway is significant, analogous biosynthetic routes utilizing thymidine diphosphate (dTDP) are more widespread, especially in the biosynthesis of sugars for bacterial natural products. nih.govresearchgate.net The enzyme dTDP-glucose 4,6-dehydratase (EC 4.2.1.46), commonly known as RmlB, performs a virtually identical function to its CDP-dependent counterpart. proteopedia.org

RmlB catalyzes the NAD⁺-dependent conversion of dTDP-D-glucose to dTDP-4-dehydro-6-deoxy-D-glucose. proteopedia.orgjmb.or.kr This product is a crucial and versatile intermediate, standing at a metabolic branch point for the synthesis of a vast array of deoxysugars, such as L-rhamnose and D-fucose. proteopedia.orgresearchgate.netnih.gov The catalytic mechanism of dTDP-glucose 4,6-dehydratase is closely related to the CDP-dependent enzyme, also relying on a conserved Tyr-Lys-Ser/Thr catalytic triad. nih.govresearchgate.net The existence of these parallel pathways highlights a key theme in carbohydrate biosynthesis, where different nucleotide carriers are used to tag and channel sugars into specific metabolic fates. nih.gov

| Feature | CDP-Linked Pathway | dTDP-Linked Pathway | Reference |

|---|---|---|---|

| Activating Nucleotide | Cytidine Diphosphate (CDP) | Thymidine Diphosphate (dTDP) | iucr.orgnih.gov |

| Key Enzyme | CDP-glucose 4,6-dehydratase (EC 4.2.1.45) | dTDP-glucose 4,6-dehydratase (EC 4.2.1.46) | enzyme-database.orgproteopedia.org |

| Substrate | CDP-D-glucose | dTDP-D-glucose | monarchinitiative.orgjmb.or.kr |

| Product | CDP-4-dehydro-6-deoxy-D-glucose | dTDP-4-dehydro-6-deoxy-D-glucose | monarchinitiative.orgjmb.or.kr |

| Common Downstream Sugars | Tyvelose, Abequose, Paratose | L-Rhamnose, D-Fucose, Mycarose | nih.govresearchgate.netnih.gov |

dTDP-Glucose 4,6-Dehydratase (EC 4.2.1.46) and the Production of dTDP-4-dehydro-6-deoxy-alpha-D-glucose

dTDP-glucose 4,6-dehydratase, also known as RmlB, is a key enzyme in the biosynthetic pathway of L-rhamnose, a common component of bacterial cell walls. nih.gov This enzyme catalyzes the irreversible conversion of dTDP-alpha-D-glucose into dTDP-4-dehydro-6-deoxy-alpha-D-glucose. wikipedia.orgqmul.ac.uk This reaction is the second and committing step in the four-enzyme pathway that produces dTDP-L-rhamnose, making it a potential target for therapeutic agents, as this pathway is absent in humans. nih.gov

The catalytic process of dTDP-glucose 4,6-dehydratase is a three-step mechanism that requires a tightly bound NAD⁺ cofactor. wikipedia.orguniprot.org

Oxidation: The enzyme utilizes NAD⁺ to oxidize the 4'-hydroxyl group of the substrate, dTDP-D-glucose, to a 4'-keto intermediate.

Dehydration: This is followed by the elimination of a water molecule from the C5' and C6' positions.

Reduction: The process concludes with the reduction of the C4'-keto group by the newly formed NADH, yielding the final product, dTDP-4-dehydro-6-deoxy-alpha-D-glucose, and regenerating the enzyme's bound NAD⁺. uniprot.org

Structurally, dTDP-glucose 4,6-dehydratase functions as a homodimer. nih.gov Each monomer consists of two domains: a larger N-terminal domain that binds the NAD⁺ cofactor and features a Rossmann fold, and a smaller C-terminal domain that binds the dTDP-D-glucose substrate. nih.govwikipedia.org The active site is located in a cleft between these two domains and contains a highly conserved Tyr-X-X-X-Lys catalytic couple that is characteristic of the SDR family. nih.gov

| Feature | Description |

| Enzyme Name | dTDP-glucose 4,6-dehydratase (RmlB) |

| EC Number | 4.2.1.46 wikipedia.orgqmul.ac.uk |

| Substrate | dTDP-alpha-D-glucose qmul.ac.ukgenome.jp |

| Product | dTDP-4-dehydro-6-deoxy-alpha-D-glucose qmul.ac.uknih.gov |

| Cofactor | NAD⁺ wikipedia.orgqmul.ac.uk |

| Catalytic Mechanism | Oxidation-Dehydration-Reduction uniprot.org |

| Biological Pathway | dTDP-L-rhamnose biosynthesis nih.govuniprot.org |

Comparative Analysis of Mechanistic and Structural Features with CDP-Linked Dehydratases

CDP-glucose 4,6-dehydratase (EC 4.2.1.45) is the enzyme responsible for the formation of CDP-4-dehydro-6-deoxy-alpha-D-glucose from CDP-alpha-D-glucose. wikipedia.org This product serves as a crucial intermediate in the biosynthesis of 3,6-dideoxyhexoses like tyvelose, which is found in the O-antigens of pathogenic bacteria such as Yersinia and Salmonella. nih.gov Like its dTDP-linked counterpart, this enzyme is an NAD⁺-dependent oxidoreductase and a member of the SDR family. researchgate.netwikipedia.org

Despite catalyzing a similar reaction on a different nucleotide-linked substrate, there are notable differences and similarities in their mechanistic and structural features.

Structural Comparison: Both CDP- and dTDP-linked dehydratases are multi-domain proteins with a characteristic Rossmann fold in the N-terminal domain for NAD⁺ binding. nih.govnih.gov However, a significant structural difference is their quaternary structure. While dTDP-glucose 4,6-dehydratase from Salmonella enterica is a homodimer nih.gov, the CDP-glucose 4,6-dehydratase from Yersinia pseudotuberculosis and Salmonella typhi is a homotetramer. researchgate.netnih.gov This represents the first tetrameric structure identified for this subfamily of SDR enzymes. researchgate.net

Mechanistic Comparison: The fundamental catalytic mechanism is conserved, involving oxidation, dehydration, and reduction steps facilitated by NAD⁺. The key catalytic residues, however, show some variation. In dTDP-glucose 4,6-dehydratase, a Tyr-X-X-X-Lys motif is crucial. nih.gov In CDP-glucose 4,6-dehydratase from Salmonella typhi, structural analysis suggests that Tyr159 acts as the catalytic base, abstracting a proton from the 4'-hydroxyl group of the sugar. nih.gov The subsequent dehydration step is thought to involve Asp135 and Lys136. nih.gov This differs from the related dTDP-dehydratase where this pair is an Asp/Glu couple. nih.gov

The table below provides a comparative overview of the two enzymes.

| Feature | CDP-glucose 4,6-dehydratase | dTDP-glucose 4,6-dehydratase |

| EC Number | 4.2.1.45 wikipedia.org | 4.2.1.46 qmul.ac.uk |

| Substrate | CDP-alpha-D-glucose wikipedia.org | dTDP-alpha-D-glucose qmul.ac.uk |

| Product | This compound wikipedia.orgebi.ac.uk | dTDP-4-dehydro-6-deoxy-alpha-D-glucose qmul.ac.uk |

| Quaternary Structure | Homotetramer researchgate.netnih.gov | Homodimer nih.gov |

| Key Catalytic Residues | Tyr159, Asp135, Lys136 (in S. typhi) nih.gov | Tyr-X-X-X-Lys motif nih.gov |

| Biological Role | Biosynthesis of 3,6-dideoxyhexoses (e.g., tyvelose) nih.gov | Biosynthesis of L-rhamnose nih.gov |

This comparative analysis highlights how enzymes within the same superfamily have evolved to utilize different substrates (CDP-glucose vs. dTDP-glucose) and exhibit distinct structural assemblies while maintaining a conserved catalytic strategy to produce key 4-keto-6-deoxy intermediates.

Enzymatic Transformations and Downstream Metabolic Fates of Cdp 4 Dehydro 6 Deoxy Alpha D Glucose

Pathways Leading to 3,6-Dideoxyhexoses

The biosynthesis of most naturally occurring 3,6-dideoxyhexoses initiates from CDP-D-glucose and proceeds through the formation of CDP-4-dehydro-6-deoxy-alpha-D-glucose. nih.gov This common intermediate then serves as a branching point for the synthesis of various dideoxy sugars, including CDP-tyvelose, CDP-paratose, and CDP-abequose.

Role as an Intermediate in CDP-Tyvelose Biosynthesis

This compound is a key precursor in the intricate biochemical pathway leading to CDP-tyvelose, a 3,6-dideoxyhexose found in the O-antigens of certain pathogenic bacteria like Yersinia and Salmonella. nih.gov The biosynthesis begins with the conversion of CDP-D-glucose to CDP-4-dehydro-6-deoxy-D-glucose, a reaction catalyzed by CDP-D-glucose 4,6-dehydratase. nih.govresearchgate.net This initial step is an irreversible NAD+-dependent intramolecular oxidation-reduction reaction. nih.gov

Following its formation, CDP-4-dehydro-6-deoxy-D-glucose undergoes a C-3 deoxygenation step. This transformation is catalyzed by a two-component enzyme system: CDP-6-deoxy-D-glycero-L-threo-4-hexulose-3-dehydrase (E1) and a reductase (E3). nih.gov E1, a pyridoxamine 5'-phosphate (PMP) and [2Fe-2S] cluster-containing enzyme, facilitates the removal of the 3-hydroxyl group. nih.gov The resulting intermediate, CDP-4-dehydro-3,6-dideoxy-D-glucose, is then stereospecifically reduced to yield the final product, CDP-tyvelose.

Role as an Intermediate in CDP-Paratose Biosynthesis

In the biosynthesis of CDP-paratose, another critical 3,6-dideoxyhexose component of bacterial O-antigens, this compound serves as a crucial intermediate. researchgate.netnih.gov The pathway commences with the formation of CDP-4-dehydro-6-deoxy-D-xylo-hexopyranos-4-ulose from CDP-D-glucose, catalyzed by CDP-D-glucose 4,6-dehydratase (EC 4.2.1.45). researchgate.net

This intermediate is then acted upon by the CDP-4-keto-6-deoxy-d-glucose-3-dehydrogenase system (EC 1.17.1.1), also known as the E1/E3 system, to produce CDP-3,6-dideoxy-d-xylo-hexopyranos-4-ulose. nih.govresearchgate.net The final step in the synthesis of CDP-paratose involves the reduction of the 4-keto group of this intermediate by CDP-d-paratose synthase (EC 1.1.1.342), an enzyme that shows a preference for NADPH over NADH. nih.govresearchgate.net This enzyme catalyzes the stereospecific transfer of a hydride from NADPH to the C-4 position of the substrate. nih.gov

Role as an Intermediate in CDP-Abequose Biosynthesis

The enzymatic synthesis of CDP-D-abequose, a 3,6-dideoxy-D-galactose, also proceeds via this compound. The initial steps mirror those of other 3,6-dideoxyhexose pathways, starting with the conversion of CDP-D-glucose to CDP-6-deoxy-D-xylo-4-hexulose (an alternative name for CDP-4-dehydro-6-deoxy-D-glucose). nih.govresearchgate.net This reaction is catalyzed by CDP-glucose 4,6-dehydratase. nih.govresearchgate.net

The subsequent conversion involves the formation of CDP-3,6-dideoxy-D-xylo-4-hexulose from the 4-keto-6-deoxy intermediate. nih.govresearchgate.net The final step to produce CDP-D-abequose requires the action of enzymes that facilitate the reduction of the keto group at C-4, with the stereochemistry of the resulting hydroxyl group defining the sugar as abequose. researchgate.net

Role as an Intermediate in CDP-Colitose Biosynthesis

While the biosynthesis of CDP-colitose starts from GDP-mannose rather than CDP-glucose, the general enzymatic strategies for C-3 deoxygenation are conserved and provide a comparative context. researchgate.net In the biosynthesis of CDP-linked 3,6-dideoxy sugars like tyvelose, paratose, and abequose, the C-3 deoxygenation of the CDP-4-keto-6-deoxyglucose intermediate is accomplished by a two-enzyme system (E1 and E3). researchgate.net This highlights a key divergence in the pathways leading to different 3,6-dideoxyhexoses, where the initial nucleotide sugar precursor dictates the subsequent enzymatic steps.

Deoxygenation and Reduction Reactions

A critical transformation of this compound is its deoxygenation at the C-3 position, followed by reduction. This sequence of reactions is fundamental to the formation of 3,6-dideoxyhexoses.

CDP-4-dehydro-6-deoxyglucose Reductase (EC 1.17.1.1) in 3-Deoxygenation to CDP-4-dehydro-3,6-dideoxy-D-glucose

The enzyme system responsible for the 3-deoxygenation is CDP-4-dehydro-6-deoxyglucose reductase (EC 1.17.1.1). expasy.orgqmul.ac.uk This enzyme system belongs to the family of oxidoreductases and catalyzes the conversion of CDP-4-dehydro-6-deoxy-D-glucose to CDP-4-dehydro-3,6-dideoxy-D-glucose. wikipedia.org

This enzymatic process is complex, involving two separate protein components. expasy.orgqmul.ac.ukgenome.jp The first protein forms an enzyme-bound adduct of CDP-4-dehydro-6-deoxyglucose with pyridoxamine phosphate, which results in the removal of the 3-hydroxy group. expasy.orgqmul.ac.ukgenome.jp The second protein component then catalyzes the reduction of this adduct using NAD(P)H, leading to the release of CDP-4-dehydro-3,6-dideoxy-D-glucose and pyridoxamine phosphate. expasy.orgqmul.ac.ukgenome.jp

| Enzyme System Components | Function |

| Protein 1 (E1) | Forms an adduct with pyridoxamine phosphate and the substrate, leading to the elimination of the 3-hydroxyl group. nih.govqmul.ac.uk |

| Protein 2 (E3) | Catalyzes the NAD(P)H-dependent reduction of the intermediate adduct to form the final 3-deoxygenated product. nih.govqmul.ac.uk |

This two-protein system is essential for the introduction of the 3-deoxy group, a defining feature of this class of sugars. qmul.ac.uk

Epimerization Reactions

Epimerization reactions introduce chiral diversity into sugar molecules by altering the stereochemistry at a single carbon center. For dTDP-4-dehydro-6-deoxy-alpha-D-glucose, epimerization at C-3 is a key step in the biosynthesis of certain rare sugars found in antibiotics.

dTDP-4-dehydro-6-deoxy-alpha-D-glucose 3-epimerase (EC 5.1.3.27) catalyzes the reversible conversion of dTDP-4-dehydro-6-deoxy-alpha-D-glucose to its C-3 epimer, dTDP-4-dehydro-6-deoxy-alpha-D-gulose. enzyme-database.orgenzyme-database.org

Reaction: dTDP-4-dehydro-6-deoxy-alpha-D-glucose ⇌ dTDP-4-dehydro-6-deoxy-alpha-D-gulose enzyme-database.org

This enzymatic step is integral to the biosynthetic pathways of several deoxysugars. The product, dTDP-4-dehydro-6-deoxy-alpha-D-gulose (also known as dTDP-4-dehydro-6-deoxy-alpha-D-allose), is a precursor for dTDP-6-deoxy-D-allose. enzyme-database.orgexpasy.org This sugar is subsequently converted to mycinose, a component of macrolide antibiotics such as tylosin, chalcomycin, and mycinamicin II, which are produced by Streptomyces species. enzyme-database.orgexpasy.orguniprot.org The enzyme from Streptomyces bikiniensis has a Michaelis constant (KM) of 0.4 mM for its substrate, dTDP-4-dehydro-6-deoxy-alpha-D-glucose. uniprot.org

Epimerization at the C-2 position of nucleotide sugars is a critical transformation that interconverts glucose and mannose configurations. This reaction is catalyzed by C-2 epimerases, which are typically members of the short-chain dehydrogenase/reductase (SDR) protein superfamily. nih.gov The mechanism does not involve proton abstraction from the substrate but rather a transient oxidation-reduction cycle mediated by a tightly bound NAD+ cofactor. nih.govacs.org

The process involves two main steps:

Oxidation: The enzyme's NAD+ cofactor abstracts a hydride from the C-2 of the sugar, forming a transient C-2 keto intermediate and NADH. nih.gov

Reduction: The sugar intermediate presumably rotates within the active site, and the NADH cofactor returns the hydride to the opposite face of the C-2 carbon, resulting in the epimerized product. acs.orgacs.org

An example is the CDP-tyvelose 2-epimerase (TyvE). While its primary role is in the biosynthesis of dideoxy sugars, some TyvE-like enzymes exhibit significant substrate promiscuity. nih.gov An enzyme discovered in Thermodesulfatator atlanticus can promote C-2 epimerization in various nucleotide-activated forms of D-glucose, including CDP, UDP, GDP, ADP, and TDP derivatives. nih.govasm.org This highlights a common mechanistic strategy used by this class of enzymes to modify nucleotide sugars. nih.gov

Isomerization Reactions

Isomerization reactions rearrange the molecular structure of the sugar intermediate without changing its atomic composition. A key isomerization for dTDP-4-dehydro-6-deoxy-alpha-D-glucose involves shifting the position of the keto group.

In the biosynthesis of D-mycaminose, a sugar component of the antibiotic tylosin produced by Streptomyces fradiae, a crucial isomerization step is performed by the enzyme dTDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase (EC 5.3.2.4). enzyme-database.orgexpasy.org This enzyme, encoded by the gene tyl1a, is also referred to as TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase. nih.govnih.gov

It catalyzes the conversion of dTDP-4-dehydro-6-deoxy-alpha-D-glucopyranose to dTDP-3-dehydro-6-deoxy-alpha-D-glucopyranose. enzyme-database.org This reaction represents a novel class of isomerization, shifting the keto group from the C-4 to the C-3 position. nih.gov

Reaction: dTDP-4-dehydro-6-deoxy-alpha-D-glucopyranose ⇌ dTDP-3-dehydro-6-deoxy-alpha-D-glucopyranose enzyme-database.org

The product of this reaction, TDP-3-keto-6-deoxy-d-glucose, is then acted upon by a C-3 aminotransferase (TylB) in the subsequent step of the D-mycaminose pathway. nih.govnih.gov Studies have shown that the Tyl1a enzyme exhibits relaxed substrate specificity, holding potential for its use in biosynthetic engineering to create novel deoxysugars. nih.gov

| Enzyme | EC Number | Reaction Type | Product | Metabolic Pathway |

|---|---|---|---|---|

| dTDP-4-dehydro-6-deoxyglucose Reductase | 1.1.1.266 | Reduction | dTDP-alpha-D-fucose | D-Fucose Biosynthesis |

| dTDP-4-dehydro-6-deoxy-alpha-D-glucose 3-Epimerase | 5.1.3.27 | Epimerization | dTDP-4-dehydro-6-deoxy-alpha-D-gulose | Mycinose Biosynthesis |

| dTDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase | 5.3.2.4 | Isomerization | dTDP-3-dehydro-6-deoxy-alpha-D-glucopyranose | D-Mycaminose Biosynthesis |

Structural Biology and Enzymology of Cdp 4 Dehydro 6 Deoxy Alpha D Glucose Converting Enzymes

Structural Elucidation of Key Enzymes via X-ray Crystallography (e.g., PDB 1RKX, 1WVG for CDP-glucose 4,6-dehydratase)

X-ray crystallography has been instrumental in revealing the three-dimensional structures of CDP-glucose 4,6-dehydratases, providing profound insights into their catalytic mechanisms. To date, several structures of this enzyme class have been solved, with two notable examples being PDB accession codes 1RKX and 1WVG. acs.org

The crystal structure of CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis (PDB ID: 1RKX) was determined at a resolution of 1.80 Å. nih.gov Similarly, the structure of the enzyme from Salmonella typhi complexed with the substrate analog CDP-D-xylose (PDB ID: 1WVG) has also been elucidated at 1.80 Å resolution. nih.gov These structures reveal that the enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. wikipedia.org

| PDB ID | Organism | Resolution (Å) | Method | Key Features |

|---|---|---|---|---|

| 1RKX | Yersinia pseudotuberculosis | 1.80 | X-ray Diffraction | First structure of a CDP-nucleotide utilizing dehydratase from the SDR family. nih.gov |

| 1WVG | Salmonella typhi | 1.80 | X-ray Diffraction | Complexed with the substrate analog CDP-D-xylose, revealing details of substrate binding. nih.gov |

Enzyme Kinetics and Substrate Affinity Studies (e.g., Km, Vmax for associated enzymes)

Enzyme kinetic studies have been conducted to characterize the catalytic efficiency and substrate affinity of CDP-glucose 4,6-dehydratase and related enzymes. These studies typically determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

For the CDP-d-glucose 4,6-dehydratase (Eod) from Yersinia pseudotuberculosis, analysis of substrate binding revealed two dissociation constants for CDP-d-glucose, K1 = 216.7 ± 0.9 nM and K2 = 138.9 ± 0.6 nM, indicating a 2:1 stoichiometry of substrate to the dimeric enzyme with comparable affinities for both binding sites.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/h·mg) | Organism |

|---|---|---|---|---|

| dTDP-D-glucose-4,6-dehydratase | dTDP-3-deoxyglucose | 200 | 130 | E. coli |

| dTDP-D-glucose-4,6-dehydratase | dTDP-3-azido-3-deoxyglucose | 300 | 90 | E. coli |

Analysis of Cofactor Interactions and Regeneration Mechanisms (e.g., NAD+)

The catalytic activity of CDP-glucose 4,6-dehydratase is strictly dependent on the presence of the cofactor NAD+. acs.orgnih.gov The enzyme catalyzes an intramolecular oxidation-reduction reaction, where NAD+ is transiently reduced to NADH and then reoxidized back to NAD+ in a complete catalytic cycle. wikipedia.org

Structural and biochemical studies of the enzyme from Yersinia pseudotuberculosis have revealed interesting aspects of its interaction with NAD+. acs.org This particular dehydratase is a homodimer that, unlike many other members of its class, appears to bind only one molecule of NAD+ per dimer. proteopedia.org Analysis of its primary sequence shows a deviation from the canonical Rossmann fold consensus sequence (GXGXXG) for ADP binding, presenting an extended motif (GHTGFKG). acs.org This variation may contribute to its unique NAD+ binding characteristics. acs.org

Furthermore, studies have shown that the purified enzyme from Yersinia contains tightly bound NADH. acs.org The affinity of the enzyme for NADH is significantly higher than for NAD+. acs.org Interestingly, the binding of the substrate, CDP-d-glucose, triggers the release of this sequestered NADH, suggesting a sophisticated regulatory mechanism. acs.org This implicates a kinetic mechanism where substrate binding precedes the productive binding of the NAD+ cofactor for catalysis. acs.org

The catalytic mechanism involves the transfer of a hydride from the C4' of the glucose moiety to the C4 of the nicotinamide (B372718) ring of NAD+, forming an enzyme-bound CDP-4-keto-glucose intermediate and NADH. wikipedia.org This is followed by the elimination of water from C5' and C6' and subsequent re-reduction of the intermediate by the newly formed NADH to yield the final product, CDP-4-dehydro-6-deoxy-D-glucose, and regenerate the enzyme-bound NAD+. wikipedia.org

Protein Engineering and Site-Directed Mutagenesis to Elucidate Catalytic Mechanisms

Protein engineering and site-directed mutagenesis have been powerful tools to probe the roles of specific amino acid residues in the catalytic mechanism of CDP-glucose 4,6-dehydratase. By altering the primary sequence of the enzyme, researchers can assess the impact of these changes on cofactor binding, substrate affinity, and catalytic efficiency.

In the case of the Yersinia pseudotuberculosis CDP-d-glucose 4,6-dehydratase, mutagenesis studies have focused on the non-canonical ADP-binding fold. acs.org Two mutants, H17G and K21I, were created to make the binding site more closely resemble the classic Rossmann fold. acs.org Both of these mutations resulted in an enhanced affinity for NAD+. acs.org Notably, the H17G mutation led to a slight increase in the catalytic rate (kcat) and a threefold improvement in catalytic efficiency (kcat/Km). acs.org These findings underscore the importance of the residues in the ADP-binding loop for efficient cofactor binding and catalysis. acs.org

Structural analyses of the Salmonella typhi enzyme have identified several key residues in the active site that are likely involved in catalysis. nih.gov Tyr159 is positioned to act as the catalytic base, abstracting a proton from the 4'-hydroxyl group of the glucose substrate. nih.gov Asp135 and Lys136 are also located in the active site and are thought to play crucial roles in the subsequent dehydration step. nih.gov In the related dTDP-D-glucose 4,6-dehydratase, this Asp/Lys pair is replaced by an Asp/Glu couple, highlighting subtle variations in the catalytic machinery among homologous enzymes. nih.gov

Investigation of Biosynthetic Enzyme Complexes and Substrate Channeling

CDP-4-dehydro-6-deoxy-alpha-D-glucose is a key intermediate in the biosynthesis of 3,6-dideoxyhexoses, such as ascarylose, which is a component of the O-antigen in some Gram-negative bacteria. nih.gov The enzymes responsible for these biosynthetic pathways are often encoded by gene clusters, suggesting a coordinated regulation of their expression. researchgate.net

In bacteria like Yersinia pseudotuberculosis, the biosynthesis of ascarylose from glucose-1-phosphate involves a sequence of five enzymatic reactions. nih.gov While the genetic linkage of the responsible enzymes is established, direct evidence for the formation of stable, multi-enzyme complexes that facilitate substrate channeling for the production of this compound is not well-documented. Substrate channeling, where the product of one enzyme is directly passed to the active site of the next enzyme in the pathway without diffusing into the bulk solvent, can significantly enhance catalytic efficiency and prevent the degradation of unstable intermediates.

The biosynthesis of related deoxysugars, such as L-rhamnose, involves a pathway of four enzymes. While these enzymes work in a sequential manner, current understanding suggests they function as independent soluble proteins rather than a tightly associated complex. Further research is needed to determine if transient interactions or "metabolons" form to facilitate the efficient conversion of intermediates in the biosynthesis of this compound and its downstream products.

Biological Significance and Functional Implications of Cdp 4 Dehydro 6 Deoxy Alpha D Glucose Metabolism

Role in Bacterial O-Antigen Biosynthesis

In the realm of bacterial physiology, CDP-4-dehydro-6-deoxy-alpha-D-glucose is a key player in the construction of the O-antigen, a component of the lipopolysaccharide (LPS) that constitutes the outer leaflet of the outer membrane in most Gram-negative bacteria. The biosynthesis of this intermediate is initiated from CDP-D-glucose through the action of CDP-D-glucose 4,6-dehydratase, an enzyme that catalyzes an NAD+-dependent intramolecular oxidation-reduction reaction to form CDP-4-keto-6-deoxyglucose. nih.govwikipedia.orgnih.gov This enzymatic step is the committed and often irreversible entry point into the pathways leading to various 6-deoxysugars. nih.gov

The O-antigen is a polysaccharide chain that extends from the core oligosaccharide of the LPS molecule. nih.gov Its structure is highly variable among different bacterial strains and even within the same species, contributing significantly to the antigenic diversity of bacteria. nih.gov this compound serves as a precursor for the synthesis of many of the unique 6-deoxysugars that are incorporated into the O-antigen repeating units. For instance, it is a precursor to CDP-d-fucopyranose and CDP-6-deoxy-l-altropyranose in Campylobacter jejuni serotype HS:41, which are then incorporated into its capsular polysaccharide. nih.gov

The generation of diverse deoxysugars from this common intermediate is achieved through the action of a suite of modifying enzymes, including epimerases, reductases, and aminotransferases. sci-hub.box These enzymes act on this compound to alter its stereochemistry and functional groups, leading to a wide array of sugar building blocks for O-antigen assembly. This enzymatic machinery allows bacteria to generate a vast repertoire of O-antigen structures, which is a key strategy for evading the host immune system. nih.gov The structural variability of the O-antigen, stemming from the diverse metabolic fates of this compound, is a major determinant of the serotype of a bacterium.

| Enzyme | Function | Substrate | Product | Bacterial Example |

|---|---|---|---|---|

| CDP-D-glucose 4,6-dehydratase | Catalyzes the formation of the 4-keto-6-deoxy intermediate. wikipedia.orgnih.gov | CDP-D-glucose | CDP-4-dehydro-6-deoxy-D-glucose | Salmonella typhi nih.gov |

| CDP-4-keto-6-deoxy-d-glucose-3,5-epimerase | Catalyzes the inversion of stereochemistry at C3 and C5. nih.gov | CDP-4-keto-6-deoxy-glucose | CDP-4-keto-6-deoxy-l-altrose | Campylobacter jejuni HS:41 nih.gov |

| CDP-4-keto-6-deoxy-reductase | Catalyzes the reduction of the C4 carbonyl group. nih.gov | CDP-4-keto-6-deoxy-d-glucose | CDP-d-fucopyranose | Campylobacter jejuni HS:41 nih.gov |

The O-antigen plays a crucial role in the virulence of many pathogenic bacteria. nih.gov It can protect the bacterium from complement-mediated killing by the host's immune system and can also be involved in adhesion to host cells. nih.govnih.gov Given that this compound is a central precursor for O-antigen biosynthesis, its metabolism is directly linked to bacterial pathogenicity.

Disruption of the genes involved in the synthesis of this intermediate or its downstream products can lead to a truncated or absent O-antigen, often resulting in a rough colony morphology and attenuated virulence. nih.gov For example, in Salmonella Typhimurium, the functional loss of the dTDP-glucose 4,6-dehydratase, an enzyme analogous to CDP-glucose 4,6-dehydratase, leads to alterations in the LPS profile and impairs virulence. nih.gov The ability of bacteria to modify their O-antigen structure through the diverse metabolism of this compound is a key factor in their ability to establish infections and evade the host immune response. nih.gov

Involvement in Natural Product Biosynthesis

Beyond its role in primary metabolism and cell wall biosynthesis, this compound is a critical precursor in the biosynthesis of a wide range of natural products, particularly antibiotics produced by actinomycetes. nih.gov Many of these bioactive compounds are glycosylated, and the attached deoxysugars are often essential for their biological activity. nih.govwashington.edu

This compound serves as a branching point for the synthesis of various deoxysugars found in clinically important antibiotics. For instance, in the biosynthesis of the anthracycline antibiotics daunorubicin and doxorubicin, the deoxysugar L-daunosamine is a crucial component for their anticancer activity. researchgate.netnih.gov The biosynthesis of dTDP-L-daunosamine, the activated form of this sugar, proceeds from dTDP-4-keto-6-deoxy-D-glucose, an analogue of this compound. researchgate.netresearchgate.net

Similarly, the macrolide antibiotic tylosin, produced by Streptomyces fradiae, contains the deoxysugar D-mycaminose. nih.gov The biosynthesis of TDP-D-mycaminose involves the conversion of TDP-4-keto-6-deoxy-d-glucose to TDP-3-keto-6-deoxy-d-glucose by the enzyme Tyl1a, a 3,4-ketoisomerase. nih.gov This highlights the role of this intermediate in providing the scaffold for further enzymatic modifications that lead to the diverse deoxysugars found in natural products.

| Deoxysugar | Antibiotic Class | Example Antibiotic | Producer Organism |

|---|---|---|---|

| L-Daunosamine | Anthracyclines | Daunorubicin, Doxorubicin researchgate.netnih.gov | Streptomyces peucetius |

| D-Mycaminose | Macrolides | Tylosin nih.gov | Streptomyces fradiae |

| L-Mycarose | Macrolides | Tylosin | Streptomyces fradiae nih.gov |

| L-Oleandrose | Macrolides | Oleandomycin | Streptomyces antibioticus |

The understanding of the biosynthetic pathways originating from this compound has opened up exciting possibilities for the enzymatic glycodiversification of natural products. nih.gov By manipulating the genes encoding the enzymes involved in deoxysugar biosynthesis, it is possible to generate novel sugar moieties and attach them to bioactive aglycones. nih.gov This approach, often referred to as glycorandomization, can lead to the creation of new derivatives of existing antibiotics with improved pharmacological properties, such as enhanced efficacy, reduced toxicity, or altered target specificity.

The relaxed substrate specificity of some of the enzymes in these pathways, including glycosyltransferases, can be exploited to transfer novel deoxysugars to various aglycones. nih.govnih.gov For example, the in vitro reconstitution of the dTDP-L-daunosamine biosynthetic pathway has provided a platform to test the combinatorial enzymatic synthesis of other dTDP-activated deoxyhexoses, demonstrating the potential for creating a diverse range of nucleotide-activated sugars for glycodiversification. nih.gov This highlights the significant potential of harnessing the metabolic pathways involving this compound for the generation of novel and improved therapeutic agents.

Advanced Research Methodologies and Future Directions in Cdp 4 Dehydro 6 Deoxy Alpha D Glucose Research

Metabolic Pathway Reconstruction and Systems-Level Analysis

The reconstruction of the metabolic pathway for CDP-4-dehydro-6-deoxy-alpha-D-glucose is fundamental to understanding its biosynthesis. This process begins with the identification of the genes and enzymes responsible for the conversion of the precursor, CDP-D-glucose. A crucial enzyme in this pathway is CDP-D-glucose 4,6-dehydratase, which catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose in an NAD+-dependent reaction. nih.gov

Systems-level analysis integrates genomic, transcriptomic, and proteomic data to create a holistic view of the metabolic network. This approach allows researchers to predict metabolic fluxes and identify potential bottlenecks in the production of this compound and its derivatives. By understanding the complete system, scientists can devise strategies to optimize the production of desired deoxysugars.

Genetic Engineering and Pathway Manipulation for Enhanced Production or Altered Sugar Structures

Genetic engineering offers powerful tools to manipulate the biosynthetic pathway of this compound. By overexpressing key enzymes or knocking out competing pathways, researchers can enhance the production of this intermediate. Furthermore, the introduction of genes from different organisms can lead to the creation of novel deoxysugar structures. nih.govnih.gov

One successful strategy involves the use of "sugar cassette plasmids," which carry the genes for the biosynthesis of a specific deoxysugar. nih.gov These plasmids can be introduced into a host organism that produces a natural product, leading to the creation of new glycosylated derivatives. nih.gov This approach, often referred to as glycodiversification, has been used to generate novel antibiotics and other bioactive compounds. nih.govutexas.edu The substrate flexibility of certain enzymes, such as glycosyltransferases, is key to the success of this approach, as they can attach a variety of deoxysugars to a given aglycone. nih.govacs.org

| Strategy | Description | Outcome |

| Gene Overexpression | Increasing the expression of key biosynthetic genes. | Enhanced production of the target deoxysugar. |

| Gene Knockout | Deleting genes of competing metabolic pathways. | Increased flux towards the desired deoxysugar pathway. |

| Heterologous Gene Expression | Introducing genes from other organisms. | Production of novel deoxysugar structures. |

| Sugar Cassette Plasmids | Using plasmids containing all the genes for a specific deoxysugar pathway. | Creation of new glycosylated natural products in a suitable host. nih.gov |

Synthetic Biology Approaches for Novel Deoxysugar Derivatization

Synthetic biology provides a framework for the rational design and construction of new biological parts, devices, and systems. In the context of deoxysugar biosynthesis, this translates to the assembly of novel enzymatic pathways for the creation of a wide array of sugar derivatives. A notable example is the use of the BioBricks® standard, which allows for the easy assembly and combination of different genetic elements. acs.orgnih.gov

This modular approach enables the rapid construction of diverse carbohydrate pathways. acs.orguky.edu For instance, by combining different dehydratases, ketoreductases, and epimerases, a multitude of deoxysugar structures can be generated from the common intermediate, this compound. These novel deoxysugars can then be attached to various aglycones to create libraries of new bioactive compounds. uky.edu

High-Throughput Screening and Directed Evolution for Enzyme Discovery and Optimization

The discovery of new enzymes with desired activities and the optimization of existing ones are crucial for advancing deoxysugar research. High-throughput screening methods allow for the rapid testing of large libraries of enzymes or microbial strains for a specific function, such as the production of a particular deoxysugar.

Directed evolution mimics the process of natural selection in the laboratory to engineer enzymes with improved properties, such as enhanced stability, altered substrate specificity, or increased catalytic activity. illinois.edumdpi.comillinois.edu This involves generating a library of mutant enzymes and then selecting for variants with the desired characteristics. This powerful technique can be applied to the enzymes in the this compound biosynthetic pathway to improve their efficiency and to create enzymes that can synthesize novel deoxysugar structures.

Omics-Based Studies (Genomics, Proteomics, Metabolomics) in Deoxysugar Biosynthesis

"Omics" technologies provide a global view of the molecular processes within a cell and are invaluable for studying deoxysugar biosynthesis.

Genomics allows for the identification of gene clusters responsible for the biosynthesis of deoxysugars in different organisms. Comparative genomics can reveal the evolutionary relationships between these pathways and help in the discovery of new enzymes. nih.gov

Proteomics , the large-scale study of proteins, can be used to identify and quantify the enzymes involved in deoxysugar biosynthesis under different conditions. This can help in understanding the regulation of these pathways. nih.gov

Metabolomics involves the comprehensive analysis of all metabolites in a biological sample. This can be used to track the flow of intermediates through the deoxysugar biosynthetic pathways and to identify any metabolic bottlenecks. nih.gov

The integration of these omics datasets provides a comprehensive understanding of deoxysugar biosynthesis, which is essential for metabolic engineering and synthetic biology applications. nih.gov

Computational Modeling and Simulation of Enzyme Mechanisms and Pathway Dynamics

Computational modeling and simulation are powerful tools for investigating the intricate details of enzyme mechanisms and the dynamics of metabolic pathways. kpi.ua For the enzymes involved in the biosynthesis of this compound, such as CDP-D-glucose 4,6-dehydratase, computational methods can provide insights that are difficult to obtain through experimental approaches alone.

Techniques such as quantum mechanics/molecular mechanics (QM/MM) can be used to model the chemical reactions occurring in the active site of an enzyme, providing a detailed understanding of the catalytic mechanism. nih.govwordpress.comresearchgate.net Molecular dynamics (MD) simulations can be used to study the conformational changes that an enzyme undergoes during its catalytic cycle and to understand how these motions are related to its function. frontiersin.org This knowledge can then be used to guide protein engineering efforts to create enzymes with improved properties. Furthermore, kinetic modeling of the entire biosynthetic pathway can help in predicting the effects of genetic modifications and in optimizing the production of desired deoxysugars.

| Computational Method | Application in Deoxysugar Research | Key Insights |

| Homology Modeling | Predicting the 3D structure of enzymes in the pathway based on known structures. | Provides a structural framework for understanding enzyme function and for rational protein engineering. |

| Molecular Docking | Predicting the binding mode of substrates and inhibitors to enzymes. | Helps in understanding substrate specificity and in designing new enzyme inhibitors. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating the enzymatic reaction mechanism at an atomic level. nih.govwordpress.comresearchgate.net | Elucidates the roles of active site residues and the nature of transition states. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of enzymes and their complexes with substrates. frontiersin.org | Reveals important conformational changes and protein-ligand interactions. |

| Kinetic Modeling | Simulating the dynamics of the entire metabolic pathway. | Predicts metabolic fluxes and identifies rate-limiting steps. |

Q & A

Q. What are the established protocols for synthesizing CDP-4-dehydro-6-deoxy-α-D-glucose in laboratory settings?

CDP-4-dehydro-6-deoxy-α-D-glucose is enzymatically synthesized via dTDP-glucose 4,6-dehydratase (EC 4.2.1.46), which catalyzes the dehydration of dTDP-α-D-glucose to form the 4-dehydro-6-deoxy derivative. Key steps include:

- Enzyme Purification : Use recombinant dTDP-glucose 4,6-dehydratase expressed in E. coli for higher yield .

- Reaction Conditions : Maintain pH 7.0–8.0 with NAD+ as a cofactor, and monitor reaction progress via HPLC or spectrophotometry (absorbance at 320 nm for NADH formation) .

- Product Isolation : Employ anion-exchange chromatography to separate the charged CDP-sugar intermediates .

Challenges include enzyme instability and competing side reactions; optimizing temperature (25–37°C) and NAD+ concentration (0.1–1 mM) improves efficiency .

Q. Which analytical techniques are most effective for characterizing the structure and purity of CDP-4-dehydro-6-deoxy-α-D-glucose?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry and substitution patterns (e.g., 4-dehydro and 6-deoxy groups). Compare chemical shifts with NIST reference data for validation .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ ion at m/z 522.1) and detects impurities .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm for cytidine moiety) assesses purity (>95% required for biochemical assays) .

Q. What is the biological significance of CDP-4-dehydro-6-deoxy-α-D-glucose in nucleotide sugar metabolism?

This compound is a precursor in bacterial glycan biosynthesis, particularly for cell wall components (e.g., enterobacterial common antigen). It serves as a substrate for downstream enzymes like CDP-4-dehydro-6-deoxyglucose reductases, which modify sugar moieties for polysaccharide assembly . Its role in pathogen virulence makes it a target for antimicrobial drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data observed during enzymatic synthesis of CDP-4-dehydro-6-deoxy-α-D-glucose?

Discrepancies in kinetic parameters (e.g., Kₘ or Vₘₐₓ) often arise from:

- Enzyme Source Variability : Compare recombinant vs. native dTDP-glucose 4,6-dehydratase activity. Recombinant enzymes may lack post-translational modifications .

- Cofactor Dynamics : NAD+ availability affects reaction rates. Use coupled assays with NADH fluorescence (ex/em = 340/460 nm) to quantify cofactor turnover .

- Substrate Inhibition : High dTDP-glucose concentrations (>5 mM) may inhibit the enzyme. Perform Michaelis-Menten analysis under substrate-limiting conditions .

Q. What experimental strategies are recommended for investigating the role of CDP-4-dehydro-6-deoxy-α-D-glucose in bacterial glycan biosynthesis pathways?

- Gene Knockout Models : Delete cdp-sugar biosynthetic genes (e.g., rffG) in model bacteria (e.g., E. coli) and analyze glycan structural changes via LC-MS .

- Isotope Tracing : Use ¹³C-labeled glucose to track incorporation into glycan intermediates via NMR or MS .

- Enzyme Inhibition Studies : Screen small-molecule inhibitors of dTDP-glucose 4,6-dehydratase and assess glycan production via Western blotting or fluorescence labeling .

Q. How should researchers address discrepancies between theoretical and observed spectral data (NMR/MS) for CDP-4-dehydro-6-deoxy-α-D-glucose derivatives?

- Stereochemical Anomalies : Re-evaluate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare with quantum-chemistry-predicted shifts (e.g., CC-DPS databases) .

- Unexpected Adducts : In MS, non-covalent adducts (e.g., Na⁺/K⁺) may distort results. Use desalting columns or ion-pairing reagents to suppress adduct formation .

- Degradation Products : Test stability under storage conditions (e.g., pH, temperature). Lyophilized samples stored at -80°C show minimal degradation .

Methodological Considerations

- Safety Protocols : Handle CDP-4-dehydro-6-deoxy-α-D-glucose in a fume hood with PPE (gloves, goggles) due to potential toxicity. Dispose of waste via certified biohazard protocols .

- Data Validation : Cross-reference findings with public databases (NIST, IUBMB Enzyme List) and replicate experiments across independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.